Cas no 1416352-16-3 (4-(4,4-Difluoro-piperidin-1-yl)-butylamine)
4-(4,4-Difluoro-piperidin-1-yl)-butylamine Chemical and Physical Properties
Names and Identifiers
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- 4-(4,4-Difluoropiperidin-1-yl)-butylamine
- 4-(4,4-Difluoro-piperidin-1-yl)-butylamine
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- Inchi: 1S/C9H18F2N2/c10-9(11)3-7-13(8-4-9)6-2-1-5-12/h1-8,12H2
- InChI Key: SLFHCDIAYMEENA-UHFFFAOYSA-N
- SMILES: N1(CCCCN)CCC(F)(F)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 240.1±40.0 °C at 760 mmHg
- Flash Point: 99.0±27.3 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
4-(4,4-Difluoro-piperidin-1-yl)-butylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4,4-Difluoro-piperidin-1-yl)-butylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320910-1g |
4-(4,4-Difluoro-piperidin-1-yl)-butylamine |
1416352-16-3 | 95% | 1g |
$698 | 2023-02-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD323257-1g |
4-(4,4-Difluoro-piperidin-1-yl)-butylamine |
1416352-16-3 | 95+% | 1g |
¥4319.0 | 2023-04-02 |
4-(4,4-Difluoro-piperidin-1-yl)-butylamine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-(4,4-Difluoro-piperidin-1-yl)-butylamine
Professional Introduction to 4-(4,4-Difluoro-piperidin-1-yl)-butylamine (CAS No. 1416352-16-3)
4-(4,4-Difluoro-piperidin-1-yl)-butylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1416352-16-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a 4,4-difluoro-piperidine moiety in its molecular structure contributes to its distinct reactivity and binding characteristics, making it a valuable building block for drug discovery.
The chemical structure of 4-(4,4-Difluoro-piperidin-1-yl)-butylamine consists of a butyl chain linked to a piperidine ring substituted with two fluorine atoms. This substitution pattern enhances the compound's solubility and stability, which are critical factors in pharmaceutical formulations. The fluorine atoms also introduce additional electronic effects that can influence the compound's interactions with biological targets, thereby modulating its pharmacological activity.
In recent years, there has been growing interest in the development of fluorinated piperidine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including neurological disorders and cancer. The< strong> 4,4-difluoro-piperidine core structure is particularly noteworthy for its ability to enhance binding affinity and selectivity towards specific enzymes and receptors. This has led to several ongoing research initiatives aimed at identifying new therapeutic applications for this class of compounds.
One of the most promising areas of research involving 4-(4,4-Difluoro-piperidin-1-yl)-butylamine is its potential use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The< strong> difluoro-piperidine moiety is particularly well-suited for this purpose due to its ability to form stable interactions with the active sites of these enzymes.
Another area where this compound has shown promise is in the development of antipsychotic and antidepressant drugs. The piperidine ring is a common structural feature in many psychotropic medications, and modifications to this ring can significantly alter the pharmacological properties of these drugs. The introduction of fluorine atoms into the piperidine ring can enhance the compound's metabolic stability and binding affinity for neurotransmitter receptors. This has led to several studies exploring the use of fluorinated piperidine derivatives as potential treatments for mental health disorders.
The synthesis of 4-(4,4-Difluoro-piperidin-1-yl)-butylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to facilitate the introduction of fluorine atoms into the piperidine ring. These methods not only improve efficiency but also allow for greater control over the stereochemistry of the final product, which is essential for achieving desired pharmacological outcomes.
In conclusion, 4-(4,4-Difluoro-piperidin-1-yl)-butylamine (CAS No. 1416352-16-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive candidate for designing novel therapeutic agents targeting various diseases. Ongoing research efforts continue to explore its applications in kinase inhibition, psychopharmacology, and other areas where fluorinated piperidine derivatives are expected to make a substantial impact.
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